Scaffold-Level Abl Kinase Affinity Gain: N-(Thiazol-2-yl)-2-thiophene Carboxamide vs. Parent Scaffolds
The N-(thiazol-2-yl)-2-thiophene carboxamide chemotype was identified through a pharmacophore-based virtual screen as a novel Abl kinase inhibitor scaffold, with derivatives achieving low nanomolar affinity in a cell-free assay—a significant enhancement over the parent compounds from which the pharmacophore model was derived [1]. While the specific IC₅₀ of 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide against Abl was not individually reported in the primary publication, the class-level potency improvement relative to earlier, weaker scaffolds is well documented [1].
| Evidence Dimension | Abl kinase inhibitory affinity (cell-free assay) |
|---|---|
| Target Compound Data | Not individually quantified; belongs to a chemotype class with affinity reaching "low nanomolar concentrations" [1] |
| Comparator Or Baseline | Parent compounds from earlier ligand-based design approaches; significantly weaker affinity [1] |
| Quantified Difference | Qualitative class-level enhancement from weak to low nanomolar range [1] |
| Conditions | Cell-free Abl kinase inhibition assay; molecular docking against Abl catalytic binding site [1] |
Why This Matters
This establishes the thiophene-thiazole carboxamide core as a validated Abl-targeting scaffold, justifying procurement of specific derivatives for kinase inhibitor discovery programs.
- [1] Manetti F, Falchi F, Crespan E, Schenone S, Maga G, Botta M. N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorg Med Chem Lett. 2008;18(15):4328-31. View Source
